molecular formula C17H13BrN2OS B11130593 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide

4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide

Cat. No.: B11130593
M. Wt: 373.3 g/mol
InChI Key: PVCVVUAETQPWBU-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical pathways. The bromine atom and other substituents on the molecule can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide include:

    4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-chloro-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    4-bromo-N-(2-methyl-1,3-thiazol-5-yl)benzamide: Similar structure but without the phenyl group on the thiazole ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications .

Properties

Molecular Formula

C17H13BrN2OS

Molecular Weight

373.3 g/mol

IUPAC Name

4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C17H13BrN2OS/c1-11-19-15(12-5-3-2-4-6-12)17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21)

InChI Key

PVCVVUAETQPWBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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